Technical Guide: 4-Chloro-2-hydroxynicotinic Acid
Technical Guide: 4-Chloro-2-hydroxynicotinic Acid
The 4-Chloro-2-hydroxynicotinic acid (CAS 605661-82-3 ) is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its dual functionality—an electrophilic chlorine at the C4 position and a nucleophilic/acidic core at C2/C3—makes it a versatile "linchpin" molecule for fragment-based drug discovery.
CAS Number: 605661-82-3
Synonyms: 4-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid; 4-Chloro-2-hydroxy-3-pyridinecarboxylic acid.
Part 1: Chemical Identity & Core Properties
This molecule exists in a dynamic tautomeric equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone). In the solid state and polar solvents, the 2-pyridone (keto) tautomer predominates, which significantly influences its solubility and reactivity profile.
| Property | Data |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 198–202 °C (Decomposes) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~9.0 (Pyridone NH) |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base; sparingly soluble in water/ethanol.[1][2][3][4] |
| Tautomerism | Predominantly 4-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid in solution. |
Part 2: Synthesis & Manufacturing Protocols
The Challenge of Regioselectivity
The synthesis of 4-chloro-2-hydroxynicotinic acid is non-trivial due to the competing reactivity of the C2 and C4 positions. The most robust industrial route avoids the non-selective hydrolysis of 2,4-dichloronicotinic acid (which typically yields the unwanted 2-chloro-4-hydroxy isomer) and instead utilizes selective deoxychlorination .
Primary Synthetic Route: Selective Chlorination
Precursor: 2,4-Dihydroxynicotinic acid (2,4-dihydroxy-3-pyridinecarboxylic acid).
Mechanism: The C4-hydroxyl group in 2,4-dihydroxypyridines has more "phenolic" character and is more susceptible to nucleophilic displacement by chloride ions (via activation with POCl₃) than the C2-hydroxyl, which is part of the stable cyclic amide (lactam) system. By carefully controlling stoichiometry and temperature, the C4 position can be selectively chlorinated.
Step-by-Step Protocol:
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Reagents:
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2,4-Dihydroxynicotinic acid (1.0 eq)
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Phosphorus oxychloride (POCl₃) (1.1–1.5 eq)
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Catalytic DMF (Dimethylformamide)
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Solvent: Acetonitrile or neat POCl₃ (if carefully monitored).
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Procedure:
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Setup: Charge a dry glass-lined reactor with 2,4-dihydroxynicotinic acid and acetonitrile under N₂ atmosphere.
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Activation: Add catalytic DMF (0.1 eq).
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Chlorination: Add POCl₃ dropwise at 0–5 °C to control the exotherm.
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Reaction: Heat the mixture to 60–70 °C (Do not reflux vigorously, as this promotes 2,4-dichlorination). Monitor via HPLC for the disappearance of starting material.
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Quench: Cool to room temperature and pour the reaction mixture slowly into crushed ice/water with vigorous stirring.
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Isolation: Adjust pH to ~3–4 using saturated Sodium Acetate or dilute NaOH. The product precipitates as a solid.
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to remove trace 2,4-dichloro impurities.
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Yield: Typically 65–75%.
Part 3: Reactivity & Derivatization (SAR Map)
The molecule serves as a trifunctional scaffold. Understanding the reactivity order is critical for designing multi-step syntheses.
C4-Chlorine: The Electrophilic "Warhead"
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Reactivity: High. Susceptible to SₙAr (Nucleophilic Aromatic Substitution) .[5]
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Application: Displacement by amines (anilines, aliphatic amines), thiols, or alkoxides. This is the primary method for introducing diversity in kinase inhibitor libraries.
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Conditions: Mild heating (40–80 °C) in DMF or Ethanol with a base (DIPEA or K₂CO₃).
C3-Carboxylic Acid: The Anchoring Group
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Reactivity: Moderate. Standard carboxylic acid transformations.
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Application: Amide coupling (EDC/HOBt), esterification, or decarboxylation (at high temperatures >200 °C) to yield 4-chloro-2-pyridone.
N1 / C2-Oxygen: The Tautomeric Handle
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Reactivity: Low to Moderate.
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Application: N-alkylation vs. O-alkylation. Under basic conditions (NaH/DMF), alkylation often occurs at N1 (forming N-substituted pyridones). O-alkylation (forming 2-alkoxypyridines) requires specific silver salts (Ag₂CO₃) or specific leaving groups.
Part 4: Visualizing the Chemistry
Figure 1: Synthesis and Reactivity Logic
Caption: Selective synthesis pathway from 2,4-dihydroxynicotinic acid and subsequent divergence points for medicinal chemistry.
Part 5: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 4-chloro group is frequently replaced by bulky aniline derivatives to target the ATP-binding pocket of kinases. The 2-pyridone motif (lactam) can serve as a hydrogen bond donor/acceptor pair, mimicking the hinge region interactions of adenine.
Antibacterial Agents
Derivatives of 4-chloro-2-hydroxynicotinic acid are structural analogs of the quinolone antibiotics. Cyclization of the C3-acid and N1-amine side chains can yield bicyclic naphthyridinone cores, known for DNA gyrase inhibition.
Fragment-Based Screening
Due to its low molecular weight (173.55 Da) and high ligand efficiency, this molecule is an ideal "fragment" for crystallographic screening, offering vectors for growth at C4 (hydrophobic) and C3 (solubilizing/bonding).
Part 6: Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (acid chloride formation possible if activated).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).
References
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Synthesis of 2-Hydroxynicotinic Acid Derivatives Source: Organic Syntheses Protocol for related hydroxynicotinic acids, establishing the baseline for POCl3 reactivity. [Link]
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Regioselectivity in Nucleophilic Substitution of Dichloropyridines Source: WuXi AppTec / QM Magic Class Detailed mechanistic insight into why C4 is the preferred site for SnAr and chlorination. [Link]
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Tautomeric Polymorphism of Hydroxynicotinic Acids Source: University of Kentucky / ResearchGate Crystallographic data confirming the keto-enol tautomerism relevant to this scaffold. [Link]
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO1992011239A1 - Process for producing dihydropyridine carboxylic acids - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

